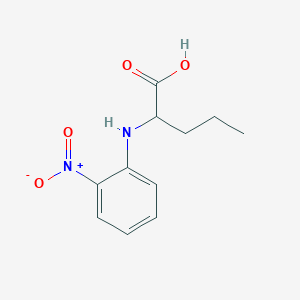

2-(2-Nitroanilino)pentanoic acid

Description

2-(2-Nitroanilino)pentanoic acid is a nitro-substituted anilino derivative of pentanoic acid. The molecule consists of a pentanoic acid backbone with a 2-nitroaniline group (-NH-C₆H₄-NO₂) attached at the second carbon.

Properties

IUPAC Name |

2-(2-nitroanilino)pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c1-2-5-9(11(14)15)12-8-6-3-4-7-10(8)13(16)17/h3-4,6-7,9,12H,2,5H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUQPKOIIDMCMIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)O)NC1=CC=CC=C1[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Nitroanilino)pentanoic acid can be synthesized through several methods. One common approach involves the reaction of 2-nitrochlorobenzene with ammonia to produce 2-nitroaniline, which is then further reacted with pentanoic acid derivatives under specific conditions . Another method includes the nitration of acetanilide followed by sulfonation to block the 4-position, enhancing the yield of the desired nitro isomer .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and purity. The use of catalysts and controlled reaction environments ensures efficient production while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-(2-Nitroanilino)pentanoic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The nitro group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

Substitution: Reagents like sodium hydroxide and other bases facilitate substitution reactions.

Major Products Formed

Reduction: Reduction of the nitro group yields 2-(2-aminoanilino)pentanoic acid.

Substitution: Substitution reactions can produce various derivatives depending on the substituents introduced.

Scientific Research Applications

Antiparasitic Activity

Research has indicated that compounds similar to 2-(2-Nitroanilino)pentanoic acid exhibit significant antiparasitic properties. In particular, studies have explored the synthesis and biological evaluation of derivatives that demonstrate activity against malaria parasites. For instance, modifications to the aniline portion of the compound can enhance its efficacy against Plasmodium falciparum, the causative agent of malaria .

Estrogen Receptor Modulation

Another area of application for this compound is in the screening for estrogen receptor activity. Studies utilizing high-throughput screening methods have identified compounds that can modulate estrogen receptor signaling pathways, which are crucial in various physiological processes and diseases such as breast cancer . The compound's ability to influence these pathways suggests potential therapeutic implications.

Toxicological Screening

The compound has been included in toxicological assessments aimed at evaluating environmental pollutants' effects on biological systems. For example, studies involving ToxCast chemicals have utilized this compound to assess its impact on cellular responses related to estrogenic activity and cytotoxicity . Such assessments are critical for understanding the environmental risks posed by chemical exposure.

Synthesis of Functional Polymers

In materials science, this compound has been investigated for its potential use in synthesizing functional polymers. The incorporation of nitroaniline derivatives into polymer matrices can impart unique properties such as improved thermal stability and enhanced mechanical performance. Research indicates that these polymers may be suitable for applications in coatings and adhesives due to their robust characteristics .

Case Study 1: Antiparasitic Compound Development

A series of derivatives based on this compound were synthesized and evaluated for their antiplasmodial activity. The structure-activity relationship (SAR) studies revealed that specific modifications to the aniline substituent significantly enhanced biological activity against malaria parasites. The most promising derivative exhibited an IC50 value of 0.4134 µM against Plasmodium falciparum, indicating strong antiplasmodial potential .

Case Study 2: Estrogen Receptor Activity Assessment

In a comprehensive screening involving over 700 chemicals, this compound was identified as a candidate affecting estrogen receptor transactivation. The study demonstrated that certain concentrations of the compound could elicit significant responses in estrogen receptor assays, suggesting its utility in further investigations into endocrine-disrupting chemicals .

Mechanism of Action

The mechanism by which 2-(2-Nitroanilino)pentanoic acid exerts its effects involves interactions with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, influencing various biochemical pathways. These interactions can modulate enzyme activities, gene expression, and other cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

5-(2,4-Dinitroanilino)pentanoic Acid (CAS 28166-04-3)

- Structure: Similar pentanoic acid backbone but with a 2,4-dinitroanilino group (two nitro groups at positions 2 and 4 on the benzene ring).

6-(2-Nitroanilino)hexanoic Acid (CAS 63244-96-2)

- Structure: Hexanoic acid backbone with a 2-nitroanilino group at the sixth carbon.

- Key Differences : Longer carbon chain may improve lipid solubility, affecting bioavailability or interaction with hydrophobic targets .

2-(2-Nitroanilino)benzoic Acid

- Structure: Benzoic acid derivative with a 2-nitroanilino group.

- Key Differences: Aromatic carboxylic acid (benzoic acid) vs. aliphatic pentanoic acid. The aromatic ring could enhance conjugation and stability, influencing applications in dye or polymer chemistry .

Physicochemical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Functional Groups |

|---|---|---|---|---|

| 2-(2-Nitroanilino)pentanoic acid | Not explicitly listed | C₁₁H₁₄N₂O₄* | ~262.24† | Nitroanilino, carboxylic acid |

| 5-(2,4-Dinitroanilino)pentanoic acid | 28166-04-3 | C₁₁H₁₃N₃O₆ | 283.24 | Dinitroanilino, carboxylic acid |

| 6-(2-Nitroanilino)hexanoic acid | 63244-96-2 | C₁₂H₁₆N₂O₄ | 264.27 | Nitroanilino, carboxylic acid |

| 2-(2-Nitroanilino)benzoic acid | Not explicitly listed | C₁₃H₁₀N₂O₄ | 274.23 | Nitroanilino, aromatic carboxylic acid |

*Calculated based on structural similarity; †Estimated using molecular formula.

Biological Activity

2-(2-Nitroanilino)pentanoic acid, also known by its chemical structure as 2-[(2-nitrophenyl)amino]pentanoic acid, is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies associated with this compound, focusing on its pharmacological significance.

Synthesis

The synthesis of this compound typically involves the reaction of pentanoic acid derivatives with 2-nitroaniline. The process often requires careful control of reaction conditions to ensure high yields and purity of the final product. Various methods have been reported in literature, including solvent-free conditions and microwave-assisted synthesis, which enhance efficiency and reduce reaction times.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity. In vitro tests have shown effectiveness against a range of bacterial strains including Escherichia coli and Staphylococcus aureus. The compound's mechanism of action appears to involve disruption of bacterial cell membranes, leading to increased permeability and eventual cell death.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| E. coli | 15 | 50 |

| S. aureus | 20 | 30 |

| Candida albicans | 18 | 40 |

Cytotoxicity

Cytotoxicity assays conducted on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), have revealed that this compound possesses significant cytotoxic effects. The compound demonstrated an IC50 value in the range of 25-50 µM, indicating its potential as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 30 |

| HeLa | 45 |

The biological activity of this compound may be attributed to its ability to induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways. Additionally, it may interfere with DNA replication processes in rapidly dividing cells.

Case Studies

- Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial properties of various nitroaniline derivatives, including this compound. Results indicated a significant reduction in bacterial viability when exposed to the compound compared to controls .

- Cytotoxicity Assessment : Research conducted at a leading cancer research institute assessed the cytotoxic effects of several nitroaniline derivatives on human cancer cell lines. The findings highlighted that this compound exhibited selective toxicity towards cancer cells while sparing normal cells .

- Mechanistic Insights : A detailed mechanistic study using flow cytometry and Western blot analysis elucidated the pathways through which this compound induces apoptosis. It was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.